molecular formula C20H21N3O3 B029162 Zolpidem 6-Carboxylic Acid Methyl Ester CAS No. 917252-81-4

Zolpidem 6-Carboxylic Acid Methyl Ester

Cat. No. B029162
M. Wt: 351.4 g/mol
InChI Key: PJGUQNRCDQDKRX-UHFFFAOYSA-N
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Patent
US08673652B2

Procedure details

O-(1H-Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (7.752 g, 20.48 mmol), 1-hydroxybenzotriazole (0.92 g, 6.8 mmol) and n,n-ethyldiisopropylamine (4.8 ml, 27.76 mmol) were added to a suspension of 5 (4.4 g, 13.6 mmol) in dichloromethane (200 ml). The solution was stirred for 30 min under nitrogen, dimethylamine (2M in THF, 9.33 ml, 28.0 mmol) added and the mixture stirred at room temperature for 3 hr. Dichloromethane (200 ml) was added, and the solution washed with HCl (0.5M), saturated NaCl solution, and 10% NaHCO3 solution. The organic phase was dried over MgSO4 and solvent evaporated to give a light cream solid methyl 3-dimethylcarbamoylmethyl-2-(4-tolyl)imidazo[1,2-a]pyridine-6-carboxylate 6 (3.2 g, 67%).
Quantity
0.92 g
Type
reactant
Reaction Step One
[Compound]
Name
n,n-ethyldiisopropylamine
Quantity
4.8 mL
Type
reactant
Reaction Step One
Name
5
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.33 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[P-](F)(F)(F)(F)F.N1(OC(N(C)C)=[N+](C)C)[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2N=N1.ON1C2C=CC=C[C:29]=2N=N1.[CH3:35][O:36][C:37]([C:39]1[CH:40]=[CH:41][C:42]2[N:43]([C:45]([CH2:55][C:56]([OH:58])=O)(C3C=CC(C)=CC=3)[CH2:46][N:47]=2)[CH:44]=1)=[O:38].[CH3:59][NH:60][CH3:61]>ClCCl>[CH3:59][N:60]([CH3:61])[C:56]([CH2:55][C:45]1[N:43]2[CH:44]=[C:39]([C:37]([O:36][CH3:35])=[O:38])[CH:40]=[CH:41][C:42]2=[N:47][C:46]=1[C:11]1[CH:12]=[CH:13][C:14]([CH3:29])=[CH:15][CH:16]=1)=[O:58] |f:0.1|

Inputs

Step One
Name
Quantity
7.752 g
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)OC(=[N+](C)C)N(C)C
Name
Quantity
0.92 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
n,n-ethyldiisopropylamine
Quantity
4.8 mL
Type
reactant
Smiles
Name
5
Quantity
4.4 g
Type
reactant
Smiles
COC(=O)C=1C=CC=2N(C1)C(CN2)(C2=CC=C(C=C2)C)CC(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
9.33 mL
Type
reactant
Smiles
CNC
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 30 min under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred at room temperature for 3 hr
Duration
3 h
WASH
Type
WASH
Details
the solution washed with HCl (0.5M), saturated NaCl solution, and 10% NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4 and solvent
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN(C(=O)CC1=C(N=C2N1C=C(C=C2)C(=O)OC)C2=CC=C(C=C2)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 133.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.